3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Description
3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C13H10N2O5S2 and its molecular weight is 338.35. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry
The study by Andleeb et al. (2017) focuses on the synthesis of 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives and their supramolecular self-assembly driven by hydrogen bonding and diverse π-hole interactions. These compounds, synthesized via Knoevenagel condensation, demonstrate significant structural properties and potential for creating three-dimensional supramolecular frameworks, highlighting their relevance in materials science and nanostructure fabrication (Andleeb et al., 2017).
Anticancer Activity
Buzun et al. (2021) synthesized a series of novel thiazolidinones, including derivatives structurally similar to the compound . These molecules exhibited potent antimitotic activity against various cancer cell lines, including leukemia, colon cancer, and breast cancer, demonstrating the potential of such derivatives in cancer therapy (Buzun et al., 2021).
Antimicrobial Evaluation
Deep et al. (2014) prepared novel derivatives of 4-thiazolidinone and evaluated their antimicrobial activity against several bacterial and fungal strains. Some derivatives showed significant antimicrobial efficacy, suggesting their potential as lead compounds for developing new antimicrobial agents (Deep et al., 2014).
Materials Science
The luminescence sensitization of Eu(III) and Tb(III) by thiophenyl-derivatized nitrobenzoato antennas, as explored by Viswanathan and Bettencourt-Dias (2006), represents another area of application. These complexes demonstrate potential in materials science for developing luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Properties
IUPAC Name |
3-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S2/c16-11(17)5-6-14-12(18)10(22-13(14)21)7-8-1-3-9(4-2-8)15(19)20/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFDDSLQPRDLDE-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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